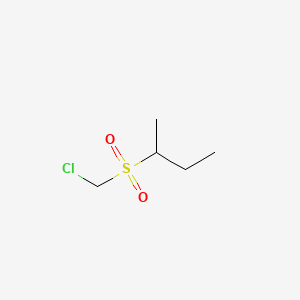
2-(Chloromethylsulfonyl)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethylsulfonyl)butane is an organic compound characterized by the presence of a chloromethanesulfonyl group attached to a butane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethylsulfonyl)butane typically involves the chlorination of butane derivatives. One common method includes the reaction of 1,3-butanediol with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, under controlled conditions to yield the desired product . The reaction is usually carried out in an inert solvent like dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethylsulfonyl)butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamides or sulfonates.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to yield sulfides.
Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide, sodium methoxide, and primary amines.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, alkenes, and sulfides, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Chloromethylsulfonyl)butane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is utilized in the development of drugs, particularly those targeting specific enzymes or receptors.
Industrial Chemistry: It serves as a reagent in the production of specialty chemicals and materials.
Biological Research: The compound is used in studies involving enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of 2-(Chloromethylsulfonyl)butane involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity . The molecular targets and pathways involved include enzyme active sites and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorobutane: A simpler alkyl chloride with similar reactivity but lacking the sulfonyl group.
Chloromethanesulfonyl chloride: A related compound used in similar applications but with different reactivity due to the presence of a sulfonyl chloride group.
Uniqueness
2-(Chloromethylsulfonyl)butane is unique due to its combination of a chloromethanesulfonyl group and a butane chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
1830-46-2 |
|---|---|
Molekularformel |
C5H11ClO2S |
Molekulargewicht |
170.651 |
IUPAC-Name |
2-(chloromethylsulfonyl)butane |
InChI |
InChI=1S/C5H11ClO2S/c1-3-5(2)9(7,8)4-6/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
DOHAERKBLQUMEC-UHFFFAOYSA-N |
SMILES |
CCC(C)S(=O)(=O)CCl |
Synonyme |
Methane, chloro[(1-Methylpropyl)sulfonyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















